2-((6-Methyl-2-propylpyrimidin-4-yl)amino)ethanol
Overview
Description
“2-((6-Methyl-2-propylpyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C12H21N3O2 . It has a molecular weight of 239.314 . The compound is also known by other names such as “2,2’- (6-METHYL-2-PROPYLPYRIMIDIN-4-YL)IMINODIETHANOL” and "ETHANOL, 2,2’- ( (6-METHYL-2-PROPYL-4-PYRIMIDINYL)IMINO)BIS-" .
Molecular Structure Analysis
The molecular structure of “2-((6-Methyl-2-propylpyrimidin-4-yl)amino)ethanol” can be represented by the SMILES notation: CCCC1=NC(C)=CC(=N1)N(CCO)CCO
. This compound is achiral, meaning it does not have a non-superimposable mirror image .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structure suggests potential as a building block for novel drug candidates. Researchers have explored its derivatives for their pharmacological activities. Notably, pyrimido[4,5-d]pyrimidines exhibit diverse biological effects, including antiviral, anticancer, and anti-inflammatory properties . Further investigations into its interactions with biological targets could lead to the development of new therapeutic agents.
Antiviral Agents
Pyrimido[4,5-d]pyrimidines have shown promise as antiviral agents. Their ability to inhibit viral enzymes or interfere with viral replication makes them attractive candidates for combating infections. Researchers have explored their potential against various viruses, including HIV, herpes simplex, and influenza .
EGFR (Epidermal Growth Factor Receptor) Inhibitors
Some pyrimido[4,5-d]pyrimidines exhibit selective inhibition of EGFR, a crucial protein involved in cell growth and cancer progression. These compounds could serve as targeted therapies for cancer treatment .
Materials Science
The compound’s unique bicyclic structure may find applications in materials science. Researchers have investigated its use as a building block for functional materials, such as organic semiconductors or luminescent materials. By modifying its substituents, tailored properties can be achieved .
Bioengineering and Biomedical Applications
Pyrimido[4,5-d]pyrimidines, including our compound of interest, have been studied for their potential in bioengineering and biomedical applications. Their compatibility with natural and synthetic polymers makes them suitable for drug delivery systems, tissue engineering scaffolds, and wound healing materials .
Environmental Chemistry
Considering the compound’s potential bioactivity, researchers have explored its environmental fate and impact. Understanding its behavior in soil, water, and air is crucial for assessing any ecological risks associated with its use .
properties
IUPAC Name |
2-[(6-methyl-2-propylpyrimidin-4-yl)amino]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-4-9-12-8(2)7-10(13-9)11-5-6-14/h7,14H,3-6H2,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIPLWRKMDPWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)NCCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424209 | |
Record name | 2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol | |
CAS RN |
915914-21-5 | |
Record name | 2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.